

# "spectroscopic data for 1-(3,5-Dimethoxyphenyl)ethanamine"

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## Compound of Interest

Compound Name:	1-(3,5-Dimethoxyphenyl)ethanamine
Cat. No.:	B3176087

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An In-Depth Technical Guide to the Spectroscopic Characterization of **1-(3,5-Dimethoxyphenyl)ethanamine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction: Elucidating the Molecular Blueprint

**1-(3,5-Dimethoxyphenyl)ethanamine** is a primary amine of significant interest in medicinal chemistry and organic synthesis, often serving as a key building block for more complex molecular architectures. Its precise structure, purity, and chemical environment are critical parameters that dictate its reactivity and suitability for downstream applications, particularly in drug development where even minor structural ambiguities can have profound biological consequences.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize **1-(3,5-Dimethoxyphenyl)ethanamine**. As a senior application scientist, the narrative herein moves beyond a mere recitation of data. Instead, it focuses on the causality behind the spectroscopic signals, offering a field-proven framework for interpreting the data with confidence. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how these orthogonal techniques converge to provide an unambiguous confirmation of the compound's identity and structure. Each section is designed as a self-validating system, integrating theoretical principles with detailed experimental protocols and in-depth data interpretation.

# Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule by probing the magnetic properties of atomic nuclei, primarily <sup>1</sup>H (proton) and <sup>13</sup>C.

## <sup>1</sup>H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides a quantitative map of the hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, while spin-spin coupling reveals the number of neighboring protons, allowing for the reconstruction of molecular fragments.

### Experimental Protocol: Sample Preparation

A robust and reproducible NMR spectrum begins with meticulous sample preparation. The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals in the regions of interest. Deuterated chloroform (CDCl<sub>3</sub>) is a common first choice for its excellent solubilizing power and single residual peak.

### Step-by-Step Protocol for <sup>1</sup>H NMR Sample Preparation:

- Analyte Weighing: Accurately weigh approximately 5-10 mg of **1-(3,5-Dimethoxyphenyl)ethanamine**.
- Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
- Analysis: Insert the tube into the NMR spectrometer's spinner and acquire the spectrum.



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Caption: Workflow for NMR Sample Preparation.

### Data Interpretation and Causality

The structure of **1-(3,5-Dimethoxyphenyl)ethanamine** possesses distinct electronic regions, leading to a predictable <sup>1</sup>H NMR spectrum. The aromatic ring, the two methoxy groups, and the ethylamine side chain each give rise to characteristic signals.

- Aromatic Protons (H-2, H-4, H-6): The symmetry of the 1,3,5-trisubstituted ring means that protons H-2 and H-6 are chemically equivalent. The unique proton at H-4 will have a different chemical shift. Due to the deshielding effect of the aromatic ring current, these protons resonate downfield, typically in the 6.5-8.0 ppm range.[1][2] The two equivalent protons (H-2, H-6) will appear as a doublet, split by the H-4 proton. The H-4 proton will appear as a triplet, split by the two equivalent H-2/H-6 protons. However, in a symmetrically 1,3,5-substituted ring, the coupling constants can be small, and these signals may resolve as two distinct singlets or narrow multiplets.
- Methine Proton (H-a): This proton is attached to a carbon that is both benzylic and adjacent to a nitrogen atom. This dual deshielding environment shifts its signal downfield. It is coupled to the three protons of the adjacent methyl group and the two protons of the amine group, potentially resulting in a complex multiplet. However, coupling to N-H protons is often not observed due to rapid quadrupole relaxation and chemical exchange.[3] Therefore, it most commonly appears as a quartet due to coupling with the -CH<sub>3</sub> group.
- Methoxy Protons (-OCH<sub>3</sub>): The six protons of the two methoxy groups are chemically equivalent due to the molecule's symmetry and free rotation. With no adjacent protons to couple with, they produce a strong, sharp singlet. Their position is characteristic of methoxy groups on an aromatic ring.
- Methyl Protons (-CH<sub>3</sub>): These three protons are coupled to the single methine proton (H-a), resulting in a doublet.

- Amine Protons (-NH<sub>2</sub>): The signal for amine protons is often broad and can appear over a wide chemical shift range (0.5-5.0 ppm).[4] This broadening is due to hydrogen bonding and rapid exchange with trace amounts of water. To definitively identify this peak, a D<sub>2</sub>O shake is performed: a drop of deuterium oxide is added to the NMR tube, and the spectrum is reacquired. The -NH<sub>2</sub> protons exchange with deuterium, causing their signal to disappear from the spectrum.[3][5]

### Summary of Predicted <sup>1</sup>H NMR Data

Signal Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Rationale
Aromatic (H-2, H-6)	~6.4 - 6.6	d or s	2H	Protons ortho to the ethylamine group, equivalent due to symmetry.
Aromatic (H-4)	~6.3 - 6.5	t or s	1H	Proton para to the ethylamine group.
Methine (-CH-NH <sub>2</sub> )	~4.0 - 4.2	q (quartet)	1H	Benzylic position, deshielded by ring and nitrogen; coupled to -CH <sub>3</sub> .
Methoxy (-OCH <sub>3</sub> )	~3.7 - 3.8	s (singlet)	6H	Equivalent methoxy groups, no coupling.
Methyl (-CH <sub>3</sub> )	~1.3 - 1.5	d (doublet)	3H	Coupled to the single methine proton.
Amine (-NH <sub>2</sub> )	~1.5 - 2.5 (broad)	s (singlet)	2H	Broad signal due to exchange; confirmed by D <sub>2</sub> O shake.

## <sup>13</sup>C NMR Spectroscopy: The Carbon Backbone

<sup>13</sup>C NMR spectroscopy provides a count of the unique carbon atoms in a molecule. In standard proton-decoupled mode, each unique carbon appears as a single line, simplifying spectral analysis. The chemical shift is indicative of the carbon's hybridization and electronic environment.

### Data Interpretation and Causality

The symmetry of **1-(3,5-Dimethoxyphenyl)ethanamine** is key to interpreting its <sup>13</sup>C spectrum. We expect fewer signals than the total number of carbons.

- Aromatic Carbons: Carbons in an aromatic ring typically resonate between 120-150 ppm.[2]
  - C-3/C-5 (Oxygen-bearing): These two carbons are equivalent and are significantly deshielded by the directly attached electronegative oxygen atoms, causing them to appear far downfield.
  - C-1 (ipso-Carbon): The carbon attached to the ethylamine side chain.
  - C-2/C-6: These two carbons are equivalent.
  - C-4: The unique carbon at the para position.
- Aliphatic Carbons:
  - Methine Carbon (-CH-NH<sub>2</sub>): This carbon is attached to the nitrogen and the aromatic ring, placing its signal in the 45-55 ppm range.
  - Methyl Carbon (-CH<sub>3</sub>): This aliphatic carbon is the most shielded and will appear furthest upfield.
- Methoxy Carbon (-OCH<sub>3</sub>): The two methoxy carbons are equivalent and typically appear in the 55-60 ppm range.

### Summary of Predicted <sup>13</sup>C NMR Data

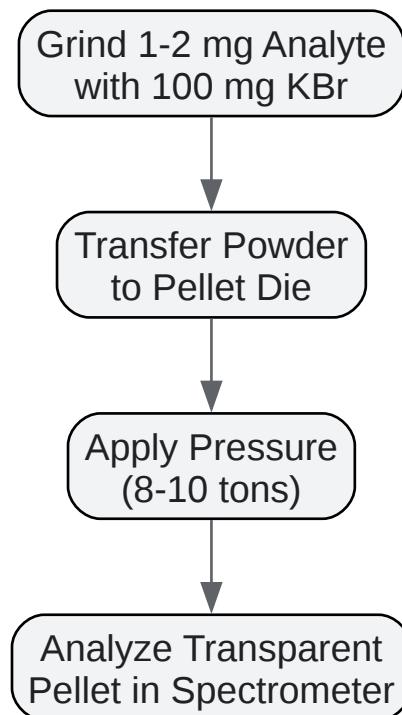
Signal Assignment	Chemical Shift ( $\delta$ , ppm)	Rationale
C-3, C-5	~160-162	Aromatic C-O, highly deshielded.
C-1	~145-148	Aromatic ipso-C attached to the side chain.
C-2, C-6	~104-106	Aromatic C-H ortho to methoxy groups.
C-4	~98-100	Aromatic C-H para to the side chain.
-OCH <sub>3</sub>	~55-56	Equivalent methoxy carbons.
-CH-NH <sub>2</sub>	~50-52	Aliphatic methine carbon.
-CH <sub>3</sub>	~24-26	Aliphatic methyl carbon.

## Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific chemical bonds and functional groups, making it an excellent tool for qualitative functional group analysis.

### Experimental Protocol: KBr Pellet Method

The solid-state KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples.



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Caption: Workflow for IR Analysis via KBr Pellet.

#### Data Interpretation and Causality

The IR spectrum of **1-(3,5-Dimethoxyphenyl)ethanamine** is expected to show characteristic absorptions corresponding to its primary amine, aromatic ether, and hydrocarbon components.

- **N-H Stretching:** As a primary amine ( $\text{R}-\text{NH}_2$ ), it will exhibit two distinct N-H stretching absorptions in the  $3500\text{-}3300\text{ cm}^{-1}$  region.[5][6] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. These bands are typically sharper and less intense than the broad O-H bands of alcohols.[3]
- **C-H Stretching:** Two main regions are important. Aromatic C( $\text{sp}^2$ )-H stretches appear at wavenumbers just above  $3000\text{ cm}^{-1}$  (typically  $3100\text{-}3000\text{ cm}^{-1}$ ).[1][2] Aliphatic C( $\text{sp}^3$ )-H stretches from the ethylamine and methoxy groups will appear just below  $3000\text{ cm}^{-1}$  (typically  $2960\text{-}2850\text{ cm}^{-1}$ ).
- **C=C Aromatic Ring Stretching:** The vibrations of the benzene ring carbons produce a series of characteristic sharp peaks in the  $1600\text{-}1450\text{ cm}^{-1}$  region.[2]

- C-O Ether Stretching: The aryl-alkyl ether linkages ( $\text{Ar-O-CH}_3$ ) will produce a strong, characteristic C-O stretching band, typically in the  $1250\text{-}1000\text{ cm}^{-1}$  range. This is often one of the most intense peaks in the fingerprint region.
- N-H Bending: The scissoring vibration of the primary amine group results in a medium to strong absorption around  $1650\text{-}1580\text{ cm}^{-1}$ .

### Summary of Key IR Absorptions

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group	Intensity
~3450 & ~3350	N-H Stretch (asymmetric & symmetric)	Primary Amine	Medium, Sharp
3100 - 3000	C-H Stretch	Aromatic C( $\text{sp}^2$ )-H	Medium
2960 - 2850	C-H Stretch	Aliphatic C( $\text{sp}^3$ )-H	Medium to Strong
1600, 1585, 1470	C=C Stretch	Aromatic Ring	Medium to Strong
~1600	N-H Bend (Scissoring)	Primary Amine	Medium
~1205 & ~1060	C-O Stretch	Aryl-Alkyl Ether	Strong

## Mass Spectrometry (MS): Determining Mass and Fragmentation

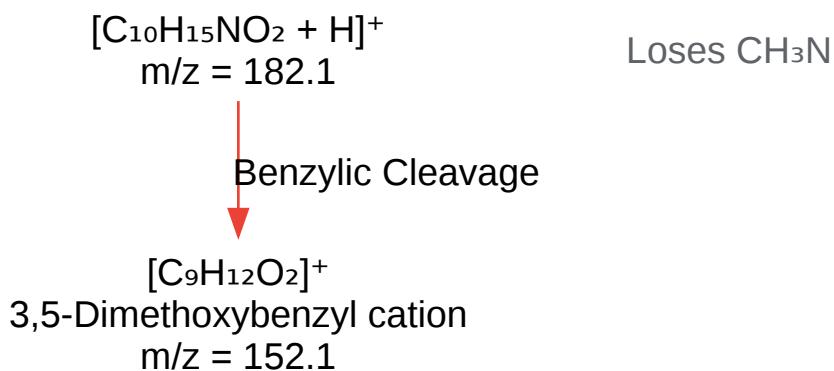
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

### Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar molecules like amines. It typically protonates the analyte to form an  $[\text{M}+\text{H}]^+$  ion, minimizing fragmentation in the source and providing a clear molecular ion peak.

## Data Interpretation and Causality

- Molecular Ion Peak: The molecular formula of **1-(3,5-Dimethoxyphenyl)ethanamine** is  $C_{10}H_{15}NO_2$ . Its monoisotopic mass is 181.1103 g/mol. Using ESI in positive ion mode, the primary species observed will be the protonated molecule,  $[M+H]^+$ , at an m/z of approximately 182.1181.
- The Nitrogen Rule: This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.<sup>[3][5]</sup> The molecular weight of our compound is 181, which is consistent with the presence of a single nitrogen atom.
- Fragmentation Pattern (MS/MS): If collision-induced dissociation (CID) is performed on the  $[M+H]^+$  ion, a predictable fragmentation pattern emerges. The most common fragmentation for phenethylamines is  $\alpha$ -cleavage (beta-cleavage relative to the ring), where the bond between the  $\alpha$ - and  $\beta$ -carbons of the side chain breaks. For this molecule, the dominant fragmentation is the cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of the methyl group and formation of a stable iminium ion. The most characteristic fragmentation, however, is the benzylic cleavage, which breaks the bond between the benzylic carbon and the amine-bearing carbon. This results in the formation of a highly stable 3,5-dimethoxybenzyl cation.



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Caption: Primary fragmentation pathway for **1-(3,5-Dimethoxyphenyl)ethanamine**.

Summary of Predicted Mass Spectrometry Data (ESI+)

m/z (calculated)	Ion Species	Rationale
182.1181	[M+H] <sup>+</sup>	Protonated molecular ion.
165.0913	[M+H - NH <sub>3</sub> ] <sup>+</sup>	Loss of neutral ammonia from the protonated molecule.
152.0805	[C <sub>9</sub> H <sub>12</sub> O <sub>2</sub> ] <sup>+</sup>	Benzylic cleavage, formation of the 3,5-dimethoxybenzyl cation.

## Conclusion: A Unified Spectroscopic Identity

The structural elucidation of **1-(3,5-Dimethoxyphenyl)ethanamine** is a clear example of the power of synergistic analytical techniques. <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provides a definitive map of the carbon-hydrogen framework, confirming the substitution pattern of the aromatic ring and the structure of the ethylamine side chain. Infrared spectroscopy validates the presence of key functional groups—the primary amine, the aromatic ether, and the hydrocarbon skeleton—through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the compound's molecular weight and provides fragmentation data that is perfectly consistent with the proposed structure.

Together, these spectroscopic datasets form a robust, self-validating portfolio of evidence that unambiguously confirms the molecular structure of **1-(3,5-Dimethoxyphenyl)ethanamine**. For scientists in synthetic chemistry and drug development, this comprehensive characterization is the foundational step that ensures material quality, informs reaction design, and ultimately underpins the integrity of their research.

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